3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCXUWLMVZCHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350139 | |
| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-85-4 | |
| Record name | 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Strategic Guide to the Synthesis of Novel Derivatives from 2-Mercaptoquinazolin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Enduring Significance of the Quinazolinone Scaffold
The quinazolinone motif, a fused bicyclic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules. Its rigid structure and multiple points for chemical diversification have established it as a "privileged scaffold" in drug discovery. Among its many variations, 2-mercaptoquinazolin-4(3H)-one stands out as a particularly versatile starting material for the synthesis of a diverse array of derivatives. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This guide provides an in-depth exploration of the synthetic strategies employed to modify the 2-mercaptoquinazolin-4(3H)-one core, with a focus on the rationale behind experimental choices and detailed protocols for key transformations. Our audience of researchers, scientists, and drug development professionals will find actionable insights to accelerate their own research endeavors.
Core Synthesis of 2-Mercaptoquinazolin-4(3H)-one: The Foundation
The journey into the chemical space of 2-mercaptoquinazolin-4(3H)-one derivatives begins with the efficient and reliable synthesis of the core structure itself. A prevalent and robust method involves the condensation of anthranilic acid with a suitable thiourea derivative or an isothiocyanate.[2][3]
A common approach involves the reaction of anthranilic acid with aryl isothiocyanates in the presence of a base, such as triethylamine, in a suitable solvent like ethanol.[4] This reaction proceeds through a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to yield the 2-mercaptoquinazolin-4(3H)-one core.[5]
Green Chemistry Approaches to the Core Synthesis
In recent years, there has been a significant push towards more environmentally benign synthetic methods. For the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, deep eutectic solvents (DESs) have emerged as a green and efficient alternative to traditional organic solvents.[2] These DESs, often composed of choline chloride and a hydrogen bond donor, can facilitate the reaction between anthranilic acids and isothiocyanates at elevated temperatures, leading to good yields and simplified work-up procedures.[2] Another green approach utilizes β-cyclodextrin in an aqueous medium as a phase-transfer catalyst, promoting the reaction between aniline and carbon disulfide to form an intermediate that then reacts with 1H-benzo[d][2][6]oxazine-2,3-dione to afford the desired product.[7]
Strategic Derivatization of the 2-Mercaptoquinazolin-4(3H)-one Core
The true potential of 2-mercaptoquinazolin-4(3H)-one as a scaffold lies in its amenability to chemical modification at several key positions. The most readily accessible handle is the nucleophilic sulfur atom at the C2 position, but the nitrogen atoms at positions 1 and 3, as well as the aromatic ring, also offer opportunities for derivatization.
S-Alkylation and S-Acylation: Exploiting the Nucleophilic Thiol
The thiol group at the C2 position is the most common site for modification due to its high nucleophilicity. S-alkylation and S-acylation reactions are straightforward to perform and provide access to a vast library of derivatives with diverse biological activities. These derivatives have shown significant potential as anticancer agents, often targeting key enzymes like EGFR and VEGFR-2.[4][8]
The S-alkylation of 2-mercaptoquinazolin-4(3H)-one typically proceeds via an SN2 mechanism. The reaction is initiated by deprotonation of the thiol group with a suitable base, such as potassium carbonate or sodium hydride, to generate a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond.
Caption: Generalized mechanism of S-alkylation of 2-mercaptoquinazolin-4(3H)-one.
A mixture of the 2,3-dihydroquinazolin-4(1H)-one derivative (1 equivalent), an appropriate alkyl or aryl halide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in a suitable solvent such as dimethylformamide (DMF) is stirred at a specific temperature (e.g., 70°C) for a designated time (e.g., 24 hours).[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).[9] Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with cold water, and purified by recrystallization or column chromatography to yield the desired S-substituted derivative.[9]
| Reagent/Condition | Role/Rationale |
| 2-Mercaptoquinazolin-4(3H)-one | Starting material containing the nucleophilic thiol group. |
| Alkyl/Aryl Halide | Electrophile that provides the desired substituent. |
| Potassium Carbonate (K₂CO₃) | A mild base to deprotonate the thiol, forming the reactive thiolate. |
| Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |
| 70°C | Elevated temperature to increase the reaction rate. |
| TLC Monitoring | To track the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion. |
Similar to S-alkylation, S-acylation introduces an acyl group onto the sulfur atom. This is typically achieved by reacting the sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one with a substituted aroyl chloride.[3] These thioester derivatives have been investigated for their antimicrobial activity.[3]
Synthesis of Schiff Bases: Expanding the Chemical Diversity
Further derivatization can be achieved by first introducing a primary amine functionality, which can then be condensed with various aldehydes or ketones to form Schiff bases. This multi-step approach significantly expands the accessible chemical space and has been employed to synthesize compounds with potential cytotoxic activities.[10][11]
Caption: A generalized workflow for the synthesis of Schiff base derivatives.
A common route involves the synthesis of 3-amino-2-methylquinazolin-4(3H)-one from anthranilic acid, which is then condensed with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid.[10][12] The reaction proceeds through the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final Schiff base.[10]
Biological Significance and Structure-Activity Relationships
The derivatization of the 2-mercaptoquinazolin-4(3H)-one core is not merely a synthetic exercise; it is a strategic endeavor to modulate the biological activity of the resulting molecules. A significant body of research has demonstrated the potent and diverse pharmacological effects of these derivatives.
Anticancer Activity
Quinazolinone derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[4][6][8][13] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as:
-
Tyrosine Kinases: S-alkylated quinazolin-4(3H)-ones have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[8][13]
-
Histone Deacetylases (HDACs): By incorporating a hydroxamic acid moiety, 2-mercaptoquinazolin-4(3H)-one derivatives have been developed as HDAC inhibitors, which can regulate gene expression and induce apoptosis in cancer cells.[14][15]
-
Tubulin Polymerization: Certain quinazolin-4(3H)-one derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[6]
Antimicrobial Activity
Derivatives of 2-mercaptoquinazolin-4(3H)-one have also been screened for their antimicrobial properties against a range of bacterial and fungal strains.[3][7] The introduction of different substituents on the quinazolinone core can significantly influence the antimicrobial spectrum and potency.
Conclusion and Future Directions
The 2-mercaptoquinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. Future research in this area will likely focus on the development of more stereoselective and regioselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of more potent and selective derivatives. The inherent versatility of this scaffold, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that 2-mercaptoquinazolin-4(3H)-one and its derivatives will remain at the forefront of medicinal chemistry research for the foreseeable future.
References
-
Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 896. [Link]
-
Reddy, T. R., Reddy, L. R., & Reddy, P. V. G. (2018). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science and Technology, 7(5), 102-107. [Link]
-
McCluskey, A., et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 4(11), 1016-1025. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 11(52), 32943-32961. [Link]
-
El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 718-731. [Link]
-
Ahmad, I., et al. (2021). Rational design of 2-mercaptoquinazolin-4(3H)-one based N-hydroheptanamides as novel HDAC inhibitors. Bioorganic Chemistry, 116, 105335. [Link]
-
Ionescu, M.-A., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 27(19), 6296. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5543. [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Journal of Saudi Chemical Society, 15(4), 351-357. [Link]
-
El-Gendy, M. A., et al. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 3329-3345. [Link]
-
Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18833. [Link]
-
Al-Omar, M. A. (2010). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 26(4), 1433-1438. [Link]
-
Ahmad, I., et al. (2021). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ACS Omega, 6(46), 31057-31073. [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Journal of Molecular Structure, 1299, 137152. [Link]
-
Kumar, A., & Kumar, S. (2013). Synthesis of schiff bases of 3-amino-2-methyl quinazolin- 4(3H)-one. International Journal of Pharmaceutical Sciences and Research, 4(1), 278-281. [Link]
-
Fassihi, A., et al. (2017). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Research in Pharmaceutical Sciences, 12(1), 43-54. [Link]
-
Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Synthetic routes for quinazoline-2,4(1H,3H)-diones. ResearchGate. [Link]
-
Patel, D. R., & Patel, K. C. (2011). Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 732-739. [Link]
-
Chen, J., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(12), 1591-1611. [Link]
Sources
- 1. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Probing Molecular Interactions: A Guide to Docking 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one
Introduction: The Quinazolinone Scaffold and the Promise of In Silico Screening
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core allows for the fine-tuning of its pharmacological profile. 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is one such derivative, presenting unique chemical features in its hydroxyethyl and mercapto groups that suggest potential for specific molecular interactions with biological targets.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the binding affinity and the nature of the interactions at a molecular level.[2][3] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind each procedural choice, ensuring a robust and reproducible in silico experiment.
Conceptual Framework: A Hypothesis-Driven Approach to Target Selection
Given the prevalence of quinazolinone derivatives as anticancer agents, a logical starting point for our investigation is to hypothesize a relevant cancer-related target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, and a known target for quinazolinone-based inhibitors.[4][5] Therefore, for the purpose of this guide, we will proceed with VEGFR-2 as our protein of interest.
Part 1: Ligand and Receptor Preparation - Laying the Foundation for an Accurate Simulation
The fidelity of a molecular docking study is critically dependent on the meticulous preparation of both the ligand and the receptor. This phase involves correcting structural inaccuracies, assigning appropriate chemical properties, and converting the molecules into a format suitable for the docking software.
Ligand Preparation: Characterizing the Small Molecule
The three-dimensional structure of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is the starting point.
-
Chemical Structure:
Protocol for Ligand Preparation:
-
Obtain 3D Structure: The 3D structure of the ligand can be sketched using chemical drawing software like ChemDraw or Marvin Sketch, or downloaded from databases like PubChem.[6] Save the structure in a common format like SDF or MOL2.
-
Energy Minimization: The initial 3D conformation is likely not the most energetically favorable. An energy minimization step using a force field (e.g., MMFF94) is crucial to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or the ligand preparation modules of docking suites.
-
Charge Assignment and Atom Typing: Assign partial charges (e.g., Gasteiger charges) and atom types. This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process, which is critical for finding the optimal binding pose.
-
File Format Conversion: Convert the prepared ligand structure into the PDBQT format, which is required by AutoDock Vina and contains information on atomic coordinates, partial charges, and atom types.[7]
Receptor Preparation: Preparing the Biological Target
For this study, we will use the crystal structure of the VEGFR-2 kinase domain. A suitable entry can be found in the Protein Data Bank (PDB).[8] For example, PDB ID: 4ASD is a crystal structure of VEGFR-2 in complex with the inhibitor sorafenib.[4]
Protocol for Receptor Preparation:
-
Download PDB File: Obtain the PDB file from the RCSB PDB database.[8]
-
Initial Clean-up: The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands.[9] These should be removed to avoid interference with the docking of our ligand of interest. The co-crystallized ligand (in this case, sorafenib) should be removed to free up the binding site.
-
Repairing the Structure: PDB files may have missing atoms or even entire loops. These need to be modeled in to ensure a complete and accurate protein structure. Tools like the Protein Preparation Wizard in Schrödinger Maestro or the Modeller software can be used for this purpose.[10]
-
Adding Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures but are vital for defining the hydrogen-bonding network.[7] Add hydrogens to the protein, ensuring that their positions are optimized to form favorable interactions.
-
Assigning Charges and Atom Types: Similar to the ligand, assign partial charges and atom types to the protein atoms.
-
File Format Conversion: Convert the prepared receptor structure into the PDBQT format.
Part 2: The Molecular Docking Workflow - Simulating the Interaction
With the ligand and receptor prepared, the next stage is to perform the docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.
Defining the Search Space: The Grid Box
Instead of searching the entire protein surface, which is computationally expensive, we define a search space, or "grid box," that encompasses the binding site of interest.
Protocol for Grid Generation:
-
Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature reports.
-
Define Grid Box Dimensions: The grid box is a three-dimensional cube centered on the binding site. The size of the box should be large enough to accommodate the ligand and allow for its free rotation and translation.
-
Generate Grid Parameter File: Create a grid parameter file that specifies the coordinates of the center of the box and its dimensions in x, y, and z.
Running the Docking Simulation
The docking algorithm will now explore different conformations of the ligand within the defined grid box and score them based on their predicted binding affinity.
Protocol for Running AutoDock Vina:
-
Prepare a Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other settings like the number of binding modes to generate and the exhaustiveness of the search.
-
Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[11][12]
-
Output: AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Experimental Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Part 3: Analysis and Interpretation of Docking Results - From Data to Insights
The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful biological insights.
Analyzing Binding Affinity and Poses
-
Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[13]
-
Binding Poses: The output file will contain multiple binding poses. The top-ranked pose (with the lowest binding energy) is generally considered the most likely. However, other low-energy poses should also be examined.
-
Root Mean Square Deviation (RMSD): If a known active conformation of a similar ligand is available, the RMSD between the docked pose and the known conformation can be calculated. An RMSD of less than 2.0 Å is generally considered a good prediction.[14]
Visualizing and Characterizing Interactions
The interactions between the ligand and the protein are key to understanding the binding mode. These can be visualized using molecular graphics software like PyMOL or Discovery Studio.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. The hydroxyethyl group of our ligand is a potential hydrogen bond donor and acceptor.
-
Hydrophobic Interactions: The quinazolinone ring system can participate in hydrophobic interactions with nonpolar residues in the binding pocket.
-
Pi-Stacking and Cation-Pi Interactions: The aromatic rings of the quinazolinone scaffold can form pi-stacking or cation-pi interactions with appropriate residues.
Hypothetical Signaling Pathway Interaction
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Data Summary
The results of a docking study can be effectively summarized in a table for easy comparison.
| Parameter | Description | Example Value |
| Binding Affinity (kcal/mol) | The predicted free energy of binding. | -8.5 |
| Interacting Residues | Amino acids in the binding pocket that interact with the ligand. | Glu885, Cys919, Asp1046 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 (with Glu885, Cys919) |
| Hydrophobic Interactions | Key hydrophobic contacts. | Val848, Ala866, Leu1035 |
| RMSD (Å) | (If applicable) Deviation from a known binding pose. | 1.5 |
Part 4: Validation and Trustworthiness - Ensuring Scientific Integrity
A crucial aspect of any computational study is validation. Molecular docking results are predictions and should be interpreted with caution until experimentally validated.
-
Re-docking: A common validation technique is to dock the co-crystallized ligand back into the binding site. A low RMSD between the re-docked pose and the crystal structure pose provides confidence in the docking protocol.
-
Enrichment Studies: Docking a library of known active and inactive compounds can assess the ability of the protocol to distinguish between binders and non-binders.
-
Experimental Validation: Ultimately, the predictions from molecular docking must be validated through experimental assays, such as in vitro binding assays or cell-based functional assays.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery. By following a rigorous and well-validated protocol, researchers can gain significant insights into the potential interactions of novel compounds like 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one with their biological targets. This application note provides a framework for conducting such studies, emphasizing the importance of careful preparation, systematic execution, and critical analysis of the results. The hypothetical docking of our lead compound into the VEGFR-2 active site serves as a practical example of how this powerful computational method can be applied to generate testable hypotheses and guide further experimental work in the quest for new therapeutic agents.
References
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
-
Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Available at: [Link]
-
Molecular Docking Tutorial. (n.d.). Available at: [Link]
-
PubChem. (n.d.). 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione. National Center for Biotechnology Information. Available at: [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Available at: [Link]
-
RCSB Protein Data Bank. (n.d.). Homepage. Available at: [Link]
-
Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Available at: [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results?. Available at: [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
PubMed. (2024, May 22). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Available at: [Link]
-
PubChemLite. (2025). 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available at: [Link]
-
MDPI. (n.d.). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available at: [Link]
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (C10H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. rcsb.org [rcsb.org]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. learn.schrodinger.com [learn.schrodinger.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinazolinone derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.
Introduction to the Synthesis
The synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a crucial step in the development of various pharmaceutical agents. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. The target molecule, with its reactive mercapto and hydroxyethyl groups, serves as a versatile intermediate for further chemical modifications.
The most common and efficient route to synthesize this compound is a one-pot, three-component reaction involving isatoic anhydride, 2-aminoethanol (ethanolamine), and carbon disulfide. This approach is favored for its atom economy and straightforward procedure. However, like any chemical synthesis, it is not without its challenges. This guide aims to address these potential issues head-on, providing you with the knowledge to optimize your reaction conditions and achieve consistent, high-yield results.
Core Synthesis Pathway
The fundamental reaction involves the nucleophilic attack of ethanolamine on isatoic anhydride, followed by the reaction with carbon disulfide and subsequent cyclization to form the desired quinazolinone ring.
Caption: General reaction scheme for the synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?
Answer:
Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. Let's break them down in a systematic way.
1. Purity of Starting Materials:
-
Isatoic Anhydride: The purity of isatoic anhydride is critical. Old or improperly stored isatoic anhydride can hydrolyze to anthranilic acid, which can lead to the formation of byproducts. It is advisable to use freshly purchased or recrystallized isatoic anhydride.
-
Ethanolamine: Ethanolamine is hygroscopic and can absorb water from the atmosphere. The presence of excess water can interfere with the reaction. Use freshly opened or distilled ethanolamine.
-
Carbon Disulfide: Ensure the carbon disulfide is of high purity. Impurities can lead to undesired side reactions.
2. Reaction Conditions:
-
Base: The choice and amount of base are crucial for the formation of the dithiocarbamate intermediate. Potassium hydroxide (KOH) is commonly used. Insufficient base will result in incomplete reaction, while a large excess can promote side reactions. A molar ratio of 1:1.1-1.2 of isatoic anhydride to KOH is a good starting point.
-
Solvent: Anhydrous ethanol is a suitable solvent for this reaction. The presence of water can lead to the formation of byproducts. Ensure you are using a dry solvent.
-
Temperature Control: The initial reaction of isatoic anhydride with ethanolamine is often exothermic. It is important to control the temperature during the addition of reagents to prevent runaway reactions and the formation of side products. Subsequent heating for cyclization should be carefully controlled. Refluxing in ethanol is a common practice.
-
Reaction Time: Incomplete reaction due to insufficient reaction time is a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up Procedure:
-
Precipitation: The product is typically isolated by acidifying the reaction mixture. The pH at which the product precipitates is important. Acidify slowly with an acid like acetic acid or dilute hydrochloric acid until maximum precipitation is observed.
-
Losses during Filtration and Washing: Ensure complete transfer of the precipitate during filtration. Wash the product with cold water to remove inorganic salts, but avoid excessive washing which can lead to product loss due to slight solubility.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields in the synthesis.
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue in multi-component reactions. Here are some of the most probable side products and strategies to mitigate their formation:
Potential Side Products:
-
2-(2-Hydroxyethylamino)benzamide: This is the intermediate formed from the reaction of isatoic anhydride and ethanolamine. If the reaction with carbon disulfide or the subsequent cyclization is incomplete, this intermediate will remain.
-
1,3-Bis(2-hydroxyethyl)urea: This can form if ethanolamine reacts with any liberated carbon dioxide (from the decomposition of isatoic anhydride).
-
2,4(1H,3H)-Quinazolinedione: This can form if water is present in the reaction mixture, leading to the hydrolysis of isatoic anhydride to anthranilic acid, which can then react with itself or other intermediates.
-
Polymeric materials: Under harsh basic conditions or at excessively high temperatures, polymerization of intermediates can occur.
Strategies for Minimizing Side Products:
-
Sequential Addition of Reagents: Instead of adding all reagents at once, a sequential addition can be beneficial. First, react the isatoic anhydride with ethanolamine at a controlled temperature. Once the formation of the 2-(2-hydroxyethylamino)benzamide intermediate is complete (as monitored by TLC), then add the base and carbon disulfide.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of byproducts resulting from atmospheric moisture and carbon dioxide.
-
Careful Temperature Control: As mentioned previously, maintaining the optimal temperature throughout the reaction is crucial to prevent the decomposition of intermediates and the formation of tars.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is essential. An excess of ethanolamine can lead to the formation of bis(2-hydroxyethyl)urea.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| 2-(2-Hydroxyethylamino)benzamide | Incomplete reaction with CS₂ or incomplete cyclization. | Ensure sufficient reaction time and temperature for cyclization. Monitor by TLC. |
| 1,3-Bis(2-hydroxyethyl)urea | Reaction of ethanolamine with CO₂. | Conduct the reaction under an inert atmosphere. |
| 2,4(1H,3H)-Quinazolinedione | Presence of water in the reaction. | Use anhydrous solvents and reagents. |
| Polymeric materials | Excessively high temperatures or strong base concentration. | Maintain strict temperature control and use the optimal amount of base. |
Question 3: The purification of my final product is challenging. What are the recommended methods for obtaining a pure sample of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one?
Answer:
The presence of the polar hydroxyl group in the target molecule can make purification by traditional methods like recrystallization from non-polar solvents difficult. Here are some effective purification strategies:
1. Recrystallization:
-
Solvent Selection: A mixture of polar and non-polar solvents is often effective. For instance, you can dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or methanol and then slowly add a non-polar solvent like water or hexane until turbidity is observed. Allowing the solution to cool slowly should yield pure crystals. Experiment with different solvent systems such as ethanol/water, methanol/water, or isopropanol/hexane.
2. Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for column chromatography.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate or adding a small amount of methanol). The optimal solvent system should be determined by TLC analysis of the crude product.
3. Acid-Base Extraction:
-
The mercapto group in your product is acidic and can be deprotonated by a base. You can dissolve your crude product in an organic solvent and wash it with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then filtered, washed, and dried.
Purification Workflow:
Caption: A suggested workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: Can I use anthranilic acid instead of isatoic anhydride as a starting material?
A1: Yes, anthranilic acid can be used as a starting material. The reaction would proceed via the formation of a thiourea derivative with 2-hydroxyethyl isothiocyanate, which would then cyclize to the desired product. However, the one-pot reaction with isatoic anhydride, ethanolamine, and carbon disulfide is generally more convenient and avoids the need to prepare or purchase 2-hydroxyethyl isothiocyanate.
Q2: What is the role of the base in this reaction?
A2: The base, typically potassium hydroxide, plays a crucial role in deprotonating the amino group of the 2-(2-hydroxyethylamino)benzamide intermediate, making it a better nucleophile to attack carbon disulfide. It also facilitates the final cyclization step.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials, intermediates, and the product. The disappearance of the starting materials and the appearance of the product spot (which should be visualized under UV light) will indicate the progress of the reaction.
Q4: Can this synthesis be scaled up?
A4: Yes, this synthesis can be scaled up. However, when scaling up, it is crucial to pay close attention to heat management, as the initial reaction can be exothermic. Ensure efficient stirring and consider slower addition of reagents to maintain control over the reaction temperature. The work-up and purification procedures may also need to be adapted for larger quantities.
Q5: What are the key safety precautions I should take during this synthesis?
A5:
-
Carbon Disulfide: Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Potassium Hydroxide: Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocol: One-Pot Synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isatoic Anhydride | 163.13 | 10.0 g | 0.0613 |
| Ethanolamine | 61.08 | 4.1 mL | 0.0674 |
| Potassium Hydroxide | 56.11 | 3.8 g | 0.0677 |
| Carbon Disulfide | 76.13 | 4.1 mL | 0.0674 |
| Anhydrous Ethanol | - | 150 mL | - |
| Acetic Acid (glacial) | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (3.8 g) in anhydrous ethanol (100 mL).
-
Addition of Ethanolamine: To the stirred solution, add ethanolamine (4.1 mL) dropwise at room temperature.
-
Addition of Isatoic Anhydride: After the addition of ethanolamine is complete, add isatoic anhydride (10.0 g) portion-wise to the reaction mixture over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Addition of Carbon Disulfide: Once the isatoic anhydride has dissolved, add carbon disulfide (4.1 mL) dropwise to the reaction mixture.
-
Reflux: After the addition of carbon disulfide, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add glacial acetic acid to the reaction mixture with stirring until the pH is approximately 5-6. A precipitate will form.
-
Filter the precipitate using a Buchner funnel and wash it with cold deionized water (3 x 50 mL).
-
-
Drying and Purification:
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one.
-
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
References
- Al-Suwaidan, I. A., et al. (2018). Synthesis, characterization and biological evaluation of new 2-mercapto-3-substituted-4(3H)
- Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4 (3H)-ones. European journal of medicinal chemistry, 43(1), 135-141.
- Kumar, A., Sharma, S., & Sharma, S. (2013). A comprehensive review on the synthesis and pharmacological importance of quinazolinone and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1653.
- Rostom, S. A., Ashour, H. M., El-Din, N. N., & El-Sayed, M. A. (2009). Synthesis and in vitro antimicrobial and cytotoxic evaluation of some new 2, 3, 6-trisubstituted-4 (3H)-quinazolinone derivatives. Bioorganic & medicinal chemistry, 17(2), 882-895.
- Stanton, J. L., et al. (1985). 2-Amino-4(3H)-quinazolinones as orally active, nonulcerogenic antiinflammatory agents. Journal of medicinal chemistry, 28(10), 1505-1512.
Technical Support Center: Navigating the Solubility Labyrinth of Substituted Quinazolinones in Biological Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the low aqueous solubility of substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles during their in vitro and in vivo experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, the very structural features that often confer potent biological activity—rigid, lipophilic, and aromatic moieties—frequently lead to poor aqueous solubility.[3] This low solubility can significantly impact the accuracy and reproducibility of biological assays, leading to underestimated potency, misleading structure-activity relationships (SAR), and potential failure of promising drug candidates in later developmental stages.[4][5]
This guide is structured in a question-and-answer format to directly address the common issues you may face. We will delve into the root causes of poor solubility and provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My substituted quinazolinone compound won't dissolve in my aqueous assay buffer. What is the fundamental reason for this?
A1: The poor water solubility of many substituted quinazolinones is inherent to their molecular structure. These compounds typically possess a rigid, fused heterocyclic ring system. When combined with various lipophilic substituents, this leads to high crystal lattice energy and low polarity.[3] High crystal lattice energy means that a significant amount of energy is required to break the bonds holding the compound together in its solid state. Additionally, the low polarity of the molecule makes it difficult for polar water molecules to effectively surround and solvate it. Many of these compounds fall under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[3][6]
Q2: What is the first and most critical step when preparing a substituted quinazolinone for a biological assay?
A2: The initial and most crucial step is the preparation of a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent in drug discovery for this purpose due to its excellent solubilizing power for a wide range of organic molecules.[3][4]
Protocol for Preparing a DMSO Stock Solution:
-
Weighing the Compound: Accurately weigh a precise amount of your substituted quinazolinone using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously. For particularly challenging compounds, gentle warming (37-60°C) and ultrasonication can be employed to facilitate dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution appropriately. While refrigeration or freezing is common, some compounds may precipitate out of DMSO at lower temperatures.[3] If this occurs, it is essential to gently warm and vortex the solution to ensure complete re-dissolution before use.[3]
dot graph TD { A[Start: Weigh Compound] --> B{Add Anhydrous DMSO}; B --> C{Vortex/Sonicate}; C --> D{Visually Inspect for Complete Dissolution}; D --> E[Store Appropriately]; E --> F{Before Use: Check for Precipitate}; F -- Precipitate Observed --> G[Warm and Vortex to Re-dissolve]; G --> H[Ready for Dilution]; F -- No Precipitate --> H; }
Caption: Workflow for preparing a DMSO stock solution.
Q3: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A3: This common phenomenon is known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic or kinetic solubility limit in the mixed solvent system (e.g., buffer with a small percentage of DMSO).[3] Here is a tiered approach to troubleshooting this issue:
Tier 1: Simple Adjustments
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.[3] This may require adjusting your experimental design to work with lower concentrations.
-
Optimize Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, perform serial dilutions. When making the final dilution, add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and minimize localized high concentrations that can initiate precipitation.
Tier 2: Formulation Strategies
If simple adjustments are insufficient, you can employ various formulation strategies to enhance the solubility of your compound in the aqueous assay medium.
-
Co-solvents: The addition of a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][7]
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[] Quinazolinones are often weakly basic. Lowering the pH of the buffer can protonate the molecule, increasing its polarity and aqueous solubility.[3] Conversely, for acidic quinazolinones, increasing the pH would enhance solubility. It is crucial to ensure that the pH change does not negatively impact your biological assay (e.g., enzyme activity, cell viability).[3]
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3] However, be cautious as surfactants can interfere with some biological assays.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[3][9] Pre-incubating the compound with the cyclodextrin before final dilution can be an effective strategy.[3]
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Typical Concentration | Advantages | Disadvantages |
| Co-solvents | 1-5% (v/v) | Simple to implement | Can affect protein stability and enzyme kinetics |
| pH Adjustment | Assay dependent | Highly effective for ionizable compounds | May alter compound activity or assay performance |
| Surfactants | 0.01-0.1% (w/v) | Effective at low concentrations | Can interfere with biological membranes and assays |
| Cyclodextrins | 1-10 mM | Biocompatible, low toxicity | Can be expensive, may not be effective for all compounds |
dot graph TD { subgraph "Troubleshooting Precipitation Upon Dilution" A[Start: Compound Precipitates in Assay Buffer] --> B{Is a lower final concentration acceptable?}; B -- Yes --> C[Reduce Final Concentration]; B -- No --> D{Can the assay tolerate pH changes?}; D -- Yes --> E[Adjust Buffer pH]; D -- No --> F{Can the assay tolerate co-solvents?}; F -- Yes --> G[Add Co-solvent (e.g., PEG, Ethanol)]; F -- No --> H{Consider Surfactants or Cyclodextrins}; H -- Surfactants --> I[Add Low Concentration of Surfactant (e.g., Tween® 80)]; H -- Cyclodextrins --> J[Use Cyclodextrins (e.g., HP-β-CD)]; C --> K[End]; E --> K; G --> K; I --> K; J --> K; end }
Caption: Decision tree for addressing compound precipitation.
Q4: How do I know if my compound is truly insoluble or if I have other issues like compound aggregation?
A4: Differentiating between insolubility and aggregation is crucial. While insolubility refers to the inability of a compound to dissolve, aggregation involves the self-association of dissolved molecules. Both can lead to inaccurate assay results.
Experimental Approaches to Differentiate:
-
Visual Inspection: Gross precipitation is often visible to the naked eye as cloudiness, turbidity, or solid particles.[3]
-
Microscopy: Examining the assay plate under a microscope can reveal crystalline precipitates or amorphous aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of sub-micron sized particles, including aggregates and precipitates.
-
Nephelometry: This technique measures the amount of light scattered by suspended particles in a solution and can be used in a high-throughput format to assess kinetic solubility.[10][11]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my biological assays?
A5: Understanding the distinction between kinetic and thermodynamic solubility is vital for interpreting your experimental results.[12]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[10][12] It reflects the solubility of the amorphous, or non-crystalline, form of the compound.[13] Kinetic solubility assays are typically high-throughput and are often used in the early stages of drug discovery for screening large numbers of compounds.[10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a specific solvent system.[12][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours). Thermodynamic solubility is a more accurate representation of the compound's intrinsic solubility and is crucial for lead optimization and pre-formulation studies.[14]
For most in vitro biological assays, kinetic solubility is often more relevant because the experimental conditions (short incubation times, addition from a DMSO stock) mimic those of a kinetic solubility measurement.[12] However, significant discrepancies between kinetic and thermodynamic solubility can indicate a risk of the compound precipitating over time, even if it appears soluble initially.[13]
Protocol for a Basic Kinetic Solubility Assay (Nephelometry-based):
-
Prepare Compound Plate: Serially dilute your compound in 100% DMSO in a 96-well plate.
-
Prepare Assay Buffer Plate: Add your aqueous assay buffer to a separate 96-well plate.
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock from the compound plate to the buffer plate.
-
Mixing and Incubation: Mix thoroughly and incubate for a short period (e.g., 1-2 hours) at room temperature.[11]
-
Measurement: Read the plate on a nephelometer to measure light scattering. An increase in scattering indicates precipitation.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Summary and Best Practices
Dealing with the low solubility of substituted quinazolinones is a common yet manageable challenge. By systematically addressing the issue, from proper stock solution preparation to the rational application of solubility enhancement techniques, you can significantly improve the quality and reliability of your biological data.
Key Takeaways:
-
Always start with a high-quality, fully dissolved DMSO stock solution.
-
Be mindful of precipitation upon dilution and employ a tiered troubleshooting approach.
-
Consider the impact of any solubility-enhancing excipients on your specific biological assay.
-
Characterize the solubility of your key compounds early in the discovery process to avoid downstream complications.
By implementing these strategies, you can ensure that the biological activity you measure is a true reflection of your compound's potential and not an artifact of its poor solubility.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Al-Suwaidan, I. A., Alanazi, M. M., & El-Emam, A. A. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 9(10), 1047–1073.
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
- Li, P., & Zhao, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Al-Omary, F. A. M. (2019). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 24(23), 4249.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
- Singh, S., & Sharma, P. C. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436–458.
- Alqahtani, S. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future medicinal chemistry, 9(10), 1047-1073.
- Bendels, S., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 1(1), 2-11.
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
How to avoid side product formation in multicomponent quinazolinone synthesis
Welcome to the technical support center for multicomponent quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reactions. Our goal is to provide you with the expert insights and practical solutions needed to maximize your yield of the desired quinazolinone product while minimizing the formation of common side products.
Overview: The Challenge of Selectivity
Multicomponent reactions (MCRs) are a highly efficient method for synthesizing complex molecules like quinazolinones from simple precursors, often in a single step. A common and versatile MCR involves the condensation of an isatoic anhydride, a primary amine, and an aldehyde or ketone. While elegant, this convergence of reactive species can open several competing reaction pathways, leading to a mixture of products and challenging purifications. Understanding and controlling these pathways is the key to a successful synthesis.
This guide is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing the fundamental principles and choices you'll make before starting your experiment.
-
Troubleshooting Guide: A problem-oriented Q&A to help you diagnose and solve specific issues encountered during your reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the isatoic anhydride-based multicomponent synthesis of quinazolinones?
Answer: The primary side products typically arise from incomplete reactions or alternative reaction pathways between the components. The most frequently encountered are:
-
2,3-Dihydroquinazolin-4(1H)-ones: This is the immediate cyclized product before the final oxidation to the aromatic quinazolinone. If the reaction conditions lack a suitable oxidant or if the dehydrogenation step is slow, this dihydro-derivative can be the major isolated product[1][2].
-
N-Acyl/Aroyl-anthranilamides: These are uncyclized intermediates formed from the reaction of isatoic anhydride and the amine. If the subsequent condensation with the aldehyde and cyclization does not proceed efficiently, this intermediate can accumulate[1][3].
-
Benzoxazinones: In some synthetic routes, particularly those starting from anthranilic acid, a benzoxazinone intermediate is formed first. Incomplete reaction of this intermediate with the amine can leave it as a significant impurity[4][5].
-
Aldehyde Self-Condensation Products: Under harsh basic or acidic conditions, the aldehyde component can undergo self-condensation (e.g., aldol reaction), leading to complex impurity profiles.
-
Tars and Polymeric Materials: High temperatures or prolonged reaction times, especially without an effective catalyst, can lead to the degradation of reactants and intermediates, resulting in insoluble, tar-like materials[6].
Q2: How does catalyst selection influence side product formation?
Answer: Catalyst choice is arguably the most critical factor in controlling selectivity. The catalyst's primary role is to accelerate the desired reaction sequence, outcompeting the side reactions.
-
Lewis and Brønsted Acids: Catalysts like bismuth nitrate (Bi(NO₃)₃·5H₂O), p-toluenesulfonic acid (p-TsOH), and silica sulfuric acid are highly effective.[1][3] They work by activating the carbonyl groups:
-
Isatoic Anhydride Activation: The acid protonates or coordinates to a carbonyl on the isatoic anhydride, making it more susceptible to nucleophilic attack by the amine and facilitating the initial ring-opening[1].
-
Aldehyde Activation: The acid activates the aldehyde carbonyl, making it more electrophilic for the formation of the imine intermediate with the anthranilamide.
-
Cyclization Promotion: The acid catalyzes the final intramolecular cyclization to form the dihydroquinazolinone ring.
-
By accelerating these key steps, the catalyst ensures the reaction proceeds smoothly down the desired pathway before uncyclized intermediates can accumulate or other side reactions occur.
Q3: What is the role of the solvent and reaction conditions?
Answer: The reaction environment plays a crucial role in kinetics and selectivity.
-
Solvent Choice: Highly polar solvents like DMF and water have been shown to give excellent yields, as they can help stabilize charged intermediates in the reaction pathway.[7] However, many modern procedures advocate for solvent-free conditions .[1] This approach increases the concentration of reactants, often leading to faster reaction rates and cleaner product formation by minimizing solvent-related side reactions.
-
Microwave Irradiation: This is a key technology for clean quinazolinone synthesis. Microwave heating is rapid and uniform, which dramatically reduces reaction times from hours to minutes.[8][9][10] This speed is a major advantage, as it provides less opportunity for side products to form or for reactants to degrade.[9]
-
Temperature: Excessive heat can promote side reactions and decomposition. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing degradation. For instance, some studies have noted that keeping the temperature below 150°C can significantly reduce the formation of unidentified byproducts.[6]
Part 2: Troubleshooting Guide
Problem: My main product is the 2,3-dihydroquinazolin-4(1H)-one, not the fully aromatic quinazolinone.
Cause: This is a classic case of an incomplete reaction. The final step in many quinazolinone syntheses is an oxidation (dehydrogenation) of the newly formed heterocyclic ring. Your reaction conditions are successfully forming the ring but are failing to oxidize it.
Solutions:
-
Introduce an Oxidant: If your protocol doesn't include one, you may need to add an oxidizing agent.
-
Chemical Oxidants: Mild oxidants like sodium hypochlorite (NaOCl) can be highly effective.[2] Other options include DDQ, KMnO₄, or PIDA.[11]
-
Air/Oxygen: In some catalytic systems, particularly those using copper or iron, molecular oxygen from the air can serve as the terminal oxidant. Ensure your reaction is not running under a strictly inert (N₂ or Ar) atmosphere unless the protocol specifies it.
-
-
Modify the Catalyst System: Some catalysts can facilitate both cyclization and oxidation. Bismuth nitrate (Bi(NO₃)₃·5H₂O), for example, can act as a Lewis acid to promote cyclization and subsequently as an oxidant to drive the dehydrogenation, though it may require higher temperatures or catalyst loadings for the second step.[3]
-
Increase Temperature/Reaction Time: The oxidation step may simply be kinetically slow. Cautiously increasing the reaction temperature or extending the reaction time after the initial cyclization (as monitored by TLC) may promote the final dehydrogenation.
Workflow: Diagnosing and Solving Incomplete Oxidation
Caption: Competing reaction pathways in quinazolinone synthesis.
Part 3: Data & Protocols
Table 1: Influence of Catalyst and Conditions on Quinazolinone Synthesis
This table summarizes results from various literature reports, demonstrating the impact of different reaction parameters on product yield.
| Reactants | Catalyst (mol%) | Solvent/Conditions | Time | Yield (%) | Reference |
| Isatoic Anhydride, Amine, Aldehyde | SBA-Pr-SO₃H (solid acid) | Solvent-Free, 100°C | 1-2h | 85-95 | Mohammadi Ziarani, G., et al. (2019) [1] |
| Isatoic Anhydride, Amine, Aldehyde | Bi(NO₃)₃·5H₂O (0.05 -> 0.7) | Solvent-Free, 80->100°C | 2.5h | 90 | Nikpassand, M., et al. (2010) [3] |
| Anthranilic Acid, Amine, Orthoester | None | Microwave, 150°C | 20min | 75-90 | Glavaš, M., et al. (2022) [5] |
| 2-Aminobenzamide, Aldehyde, Oxidant | NaOCl (1.5 eq) | Ethanol, 80-85°C | 2-3h | ~80 | Madhusudan P, P., et al. (2021) [2] |
| Anthranilamide, Aldehyde | p-TsOH (20 mol%) | Reflux | 5h | 88-96 | Cheng, R., et al. (2013) [11] |
Master Protocol: Microwave-Assisted, Solvent-Free Synthesis
This protocol is a representative, high-efficiency method adapted from common literature procedures for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. [1][5][8] Materials:
-
Isatoic Anhydride (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Catalyst (e.g., p-TsOH or SBA-Pr-SO₃H) (10 mol%)
-
Microwave Synthesis Vial (10 mL)
Procedure:
-
Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add isatoic anhydride (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and the catalyst (0.10 eq).
-
Expert Tip: Ensure all reactants are finely powdered or liquid to ensure homogenous mixing. For solid reactants, briefly grinding them together in the vial with a glass rod can improve contact.
-
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of a scientific microwave reactor. Set the reaction parameters. A typical starting point is:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: 200 W (with stirring enabled)
-
Causality: The high temperature and pressure achieved in the sealed vessel dramatically accelerate the multiple condensation and cyclization steps, while the short reaction time prevents thermal degradation.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature (e.g., using a compressed air stream).
-
Open the vial carefully. Add ethyl acetate (5-10 mL) to the crude solid and stir to dissolve the product.
-
Filter the mixture to remove the solid acid catalyst (if used and insoluble).
-
Wash the organic solution with saturated sodium bicarbonate solution (10 mL) to remove any remaining acidic catalyst and intermediates, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Validation: The resulting crude solid can typically be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Self-Validation System: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). A successful reaction will show the disappearance of starting materials and the appearance of a single major product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
-
References
-
Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). An Efficient Metal-Free Synthesis of 4(3H)-Quinazolinones through a PIDA-Mediated Tandem Reaction of 2-Aminobenzamides with Aldehydes. Synthesis, 45(21), 2998-3006. Available from: [Link]
-
MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(1), 1-27. Available from: [Link]
-
Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1003841. Available from: [Link]
-
Zhu, S. (2015). Quinazoline derivatives: synthesis and bioactivities. Drug Discoveries & Therapeutics, 9(5), 296-305. Available from: [Link]
-
Mohammadi Ziarani, G., Afsar, S. Y., Gholamzadeh, P., & Badiei, A. (2019). Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. Organic Chemistry Research, 5(1), 64-72. Available from: [Link]
-
Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available from: [Link]
-
MDPI. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(3), 978. Available from: [Link]
-
Das, B., et al. (2015). Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. ResearchGate. Available from: [Link]
-
Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 13(10), 1279-1284. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry, 2013, 1-7. Available from: [Link]
-
Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available from: [Link]
-
RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Green Chemistry, 25, 6265-6272. Available from: [Link]
-
IntechOpen. (2021). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Synthesis of Heterocycles. Available from: [Link]
-
Trade Science Inc. (2011). Microwave assisted synthesis and characterization of some quinazolinone based condensed heterocycles. Organic Chemistry: An Indian Journal, 7(2). Available from: [Link]
-
Madhusudan P, P., et al. (2021). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica, 13(S1), 22-33. Available from: [Link]
-
MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6689. Available from: [Link]
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Optimizing S-Alkylation of Mercaptoquinazolinones with K₂CO₃ and DMF
Welcome to the technical support center for the S-alkylation of mercaptoquinazolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reactions effectively.
Foundational Principles: The "Why" Behind the Method
Before delving into troubleshooting, it's essential to understand the roles of your key reagents and the underlying reaction mechanism. The S-alkylation of a mercaptoquinazolinone is fundamentally a nucleophilic substitution reaction.
The Reaction Mechanism
The process occurs in two primary steps:
-
Deprotonation: The weakly acidic thiol group (-SH) of the mercaptoquinazolinone is deprotonated by a base to form a more nucleophilic thiolate anion (S⁻).
-
Nucleophilic Attack (Sₙ2): The resulting thiolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the desired S-alkylated product (a thioether).
Thiols are generally more acidic than corresponding alcohols, making them easier to deprotonate with moderately strong bases.[1][2] The thiolate anion is an excellent nucleophile, particularly in polar aprotic solvents, which sets the stage for an efficient Sₙ2 reaction.[1][2]
Caption: General mechanism for the S-alkylation of mercaptoquinazolinones.
The Role of Potassium Carbonate (K₂CO₃)
Potassium carbonate is a versatile and widely used base in organic synthesis.[3][4] Its selection for this reaction is strategic for several reasons:
-
Moderate Basicity: K₂CO₃ is a weak base, sufficiently strong to deprotonate the acidic thiol (pKa ≈ 6-8) but generally not strong enough to deprotonate the less acidic N-H proton of the quinazolinone ring (pKa ≈ 10-12) under standard conditions. This inherent selectivity helps minimize N-alkylation side products.
-
Heterogeneous Nature: In many organic solvents like DMF, K₂CO₃ is only sparingly soluble. The reaction often occurs at the solid-liquid interface.[5] This can be advantageous as the base can be easily filtered off during work-up.
-
Cost-Effectiveness and Safety: It is an inexpensive, non-hygroscopic, and easy-to-handle solid, making it ideal for both small-scale and large-scale synthesis.
The Role of Dimethylformamide (DMF)
The choice of solvent is critical for the success of Sₙ2 reactions. DMF is a polar aprotic solvent, and its properties are highly beneficial for this transformation.[6][7]
-
Polarity and Dielectric Constant: DMF has a high dielectric constant (ε ≈ 37), which means it can effectively stabilize charged species.[8][9] This helps to dissolve the starting materials and stabilize the transition state of the Sₙ2 reaction.
-
Aprotic Nature: "Aprotic" means the solvent lacks acidic protons (like the O-H in water or alcohols). This is crucial because protic solvents can form hydrogen bonds with the thiolate nucleophile, creating a solvent cage that hinders its ability to attack the alkyl halide. DMF, being aprotic, leaves the nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction.[6][7]
-
Solvating Power: DMF is excellent at solvating cations (like K⁺) but poor at solvating anions (the thiolate).[6] This leaves the negatively charged thiolate highly available for reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the S-alkylation of mercaptoquinazolinones in a practical question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Caption: Troubleshooting flowchart for low reaction yields.
In-depth Analysis:
-
Base Inactivity or Insufficiency:
-
Causality: Potassium carbonate can absorb moisture from the atmosphere, reducing its basicity. The deprotonation of the thiol is an equilibrium process; insufficient base will result in a low concentration of the reactive thiolate anion.
-
Solution: Use anhydrous K₂CO₃. For best results, grind the K₂CO₃ just before use to increase its surface area. Ensure you are using at least 1.2-1.5 equivalents of the base relative to the mercaptoquinazolinone.[10]
-
-
Poor Alkylating Agent Reactivity:
-
Causality: The Sₙ2 reaction rate is highly dependent on the leaving group ability (I⁻ > Br⁻ > Cl⁻) and steric hindrance at the electrophilic carbon. Primary alkyl halides are most reactive, followed by secondary. Tertiary alkyl halides will likely lead to elimination side products.
-
Solution: If using an alkyl chloride with low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) (Finkelstein reaction).
-
-
Sub-optimal Temperature:
-
Causality: Like most reactions, the S-alkylation has an activation energy that must be overcome. Room temperature may be insufficient for less reactive alkyl halides.
-
Solution: Many procedures report heating the reaction mixture, often between 60-80°C.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and potential decomposition.
-
Q2: My TLC shows multiple product spots. How do I identify and prevent side products?
The formation of multiple products typically points to a lack of selectivity in the alkylation process.
Common Side Products and Prevention Strategies:
| Side Product | Identification | Causality | Prevention Strategy |
| N-Alkylated Isomer | Isomeric to the desired product, often with a different polarity (Rf value) on TLC. | The N-H of the quinazolinone ring is also acidic and can be deprotonated and alkylated, especially under harsh conditions (stronger base, higher temperature).[12] | Use K₂CO₃ as the base. Avoid stronger bases like NaH unless N-alkylation is desired. Maintain moderate temperatures. |
| O-Alkylated Isomer | Isomeric to the desired product. The quinazolinone can exist in a tautomeric form with an -OH group. | Alkylation on the oxygen atom of the amide carbonyl is possible, though generally less favorable than S- or N-alkylation. | This is less common but can be minimized by using the same conditions that favor S-alkylation (moderate base, polar aprotic solvent). |
| Elimination Product (Alkene) | Formed from secondary or tertiary alkyl halides. Will appear as a non-polar spot on TLC. | The thiolate, while a good nucleophile, is also a weak base.[2] If the alkyl halide is sterically hindered, it can act as a base to promote an E2 elimination reaction. | Use primary alkyl halides whenever possible. If a secondary halide must be used, keep the reaction temperature as low as feasible. |
Q3: I'm struggling with the work-up. How can I efficiently remove DMF and purify my product?
DMF's high boiling point (153°C) makes it challenging to remove by standard rotary evaporation.
Recommended Work-up and Purification Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Quench and Precipitate: Pour the reaction mixture into a beaker containing ice-cold water. This will often cause the organic product to precipitate out while the inorganic salts (K₂CO₃, KHCO₃, KX) and DMF dissolve in the water.
-
Filter: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF, followed by a non-polar solvent like hexane or ether to dry the solid.
-
Azeotropic Removal of DMF (if necessary): If the product is an oil or does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers multiple times with water, and then with brine. To remove trace DMF, add toluene to the organic extract and evaporate under reduced pressure. The toluene will form a lower-boiling azeotrope with the DMF, aiding its removal.
-
Purification:
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an efficient purification method.
-
Column Chromatography: For mixtures or oily products, silica gel column chromatography is the preferred method. Use a solvent system with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) to separate the desired product from starting materials and side products.
-
Standard Experimental Protocol
This protocol provides a reliable starting point for the S-alkylation of 2-mercaptoquinazolin-4(3H)-one. Adjustments may be necessary based on the specific alkylating agent used.
Caption: A standard workflow for the S-alkylation experiment.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-mercaptoquinazolin-4(3H)-one (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF (approximately 0.1 M concentration relative to the substrate).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.2 equivalents) dropwise.
-
Reaction: Heat the mixture to 70°C and monitor the reaction's progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-24 hours.[10]
-
Work-up: After the starting material is consumed, cool the reaction to room temperature and pour it into a beaker of vigorously stirred ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake sequentially with cold water and cold hexane.
-
Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent like ethanol.
Optimized Reaction Parameter Summary
| Parameter | Recommended Range | Rationale |
| Mercaptoquinazolinone | 1.0 eq | Limiting reagent. |
| K₂CO₃ | 1.2 - 2.0 eq | Ensures complete deprotonation. Excess is easily removed. |
| Alkyl Halide | 1.1 - 1.5 eq | Slight excess drives the reaction to completion. |
| Temperature | Room Temp. to 80°C | Dependent on alkyl halide reactivity. Start lower and increase as needed. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial for Sₙ2 efficiency. |
References
-
Al-Omary, F. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]
-
Elmasry, S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. Available at: [Link]
-
Reddy, C. V. R., et al. (n.d.). Alkylation of 2-substitutedquinazolin-4(3H)-one with DMF-DMA. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. Available at: [Link]
-
Sasson, Y., & Bilman, N. (1989). Mechanism of solid/liquid phase-transfer catalysis in the presence of potassium carbonate: Alkylation of pyrrolidin-2-one. Perkin Transactions 2. Available at: [Link]
-
Tuba, R., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, N., et al. (2020). Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]
-
N.N. (n.d.). Dielectric constant values, ε, of studied solvents. ResearchGate. Available at: [Link]
-
N.N. (n.d.). Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). ResearchGate. Available at: [Link]
-
N.N. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations?. Organic & Biomolecular Chemistry. Available at: [Link]
-
N.N. (n.d.). New Syntheses of 2-Alkylthio-4-oxo-3,4-dihydroquinazolines, 2 - Alkylthio - quinazolines, as well as Their Hetero Analogues. ResearchGate. Available at: [Link]
-
N.N. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. PubMed. Available at: [Link]
-
N.N. (n.d.). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC - NIH. Available at: [Link]
-
N.N. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available at: [Link]
-
N.N. (2006). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. ResearchGate. Available at: [Link]
-
Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
-
N.N. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH. Available at: [Link]
-
N.N. (2023). DMF is polar and aprotic. What does this mean? Why are polar aprotic solvents good for substitution reactions?. Brainly. Available at: [Link]
-
N.N. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
-
N.N. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PMC - NIH. Available at: [Link]
-
N.N. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]
-
N.N. (n.d.). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed. Available at: [Link]
-
N.N. (n.d.). Alkylation. gChem. Available at: [Link]
-
Chemistry For Everyone. (2025). What Does K2CO3 Do In Organic Chemistry?. YouTube. Available at: [Link]
-
N.N. (2019). A Direct C11 Alkylation Strategy on the Saxitoxin Core: A Synthesis of (+)-11-Saxitoxinethanoic Acid. PMC - NIH. Available at: [Link]
-
N.N. (2026). Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. ACS Publications. Available at: [Link]
-
N.N. (n.d.). Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation. PMC - NIH. Available at: [Link]
-
N.N. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. PMC - PubMed Central. Available at: [Link]
-
N.N. (n.d.). Syllabus for Chemistry (SCQP08). N.A. Available at: [Link]
-
N.N. (2018). What is the action of potassium carbonate on alkyl halide?. Quora. Available at: [Link]
-
N.N. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Publishing. Available at: [Link]
-
N.N. (2018). What is the role of a DMF in an SN2 reaction?. Quora. Available at: [Link]
-
N.N. (n.d.). ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available at: [Link]
-
N.N. (n.d.). Optimization of the reaction conditions a. ResearchGate. Available at: [Link]
-
N.N. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available at: [Link]
-
N.N. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry. Available at: [Link]
-
N.N. (n.d.). Optimization of the reaction conditionsa. ResearchGate. Available at: [Link]
-
Stewart, S. M. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube. Available at: [Link]
-
N.N. (n.d.). Synthesis of quaternary centres by single electron reduction and alkylation of alkylsulfones. PMC - NIH. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
Overcoming challenges in the synthesis of 2,3-disubstituted quinazolinones
Technical Support Center: Synthesis of 2,3-Disubstituted Quinazolinones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-disubstituted quinazolinones. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents due to their broad range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[1][2][3] However, their synthesis is not without challenges. Low yields, unexpected side products, and purification hurdles are common frustrations for researchers.
This guide is designed to provide practical, experience-driven solutions to the specific problems you may encounter at the bench. We will move beyond simple protocols to explore the chemical reasoning behind these challenges and their solutions, empowering you to troubleshoot your experiments effectively.
Section 1: Core Synthetic Pathways & Common Hurdles
The construction of the 2,3-disubstituted quinazolinone core can be approached through several pathways. The most prevalent and versatile method begins with anthranilic acid, proceeding through a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This two-step approach offers excellent control over the substituents at the 2- and 3-positions.
Below is a generalized workflow illustrating this common synthetic route.
Caption: Common two-step synthesis of 2,3-disubstituted quinazolinones.
While reliable, this pathway is susceptible to issues at each stage. Incomplete acylation, failed cyclization, or low conversion during the final amination step are frequent challenges that we will address in the following sections.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions you might ask when an experiment goes wrong. Each answer provides a causal explanation and a clear path forward.
Q1: My reaction yield is extremely low or I've isolated no product. What's the primary cause?
Low or no yield is the most common issue, and diagnosing it requires a systematic approach. The cause often lies in one of three areas: starting material reactivity, reaction conditions, or product instability.
Causality: The nucleophilicity of the amine on anthranilic acid and the electrophilicity of the acyl chloride are critical for the first step. For the second step, the primary amine must be sufficiently nucleophilic to attack the benzoxazinone carbonyl, leading to ring opening and subsequent recyclization.[4] If any of these components are electronically deactivated (e.g., by strong electron-withdrawing groups), the reaction may stall.
Troubleshooting Protocol:
-
Verify Starting Materials: Confirm the identity and purity of your anthranilic acid derivative, acyl chloride, and primary amine. Ensure reagents like acetic anhydride are anhydrous.
-
Analyze the Reaction Mixture: Before workup, take a small aliquot and run a TLC or LC-MS.
-
Only Starting Material Detected? This points to a reactivity issue. Consider more forcing conditions (higher temperature, longer reaction time) or catalysis. For stubborn acylations, adding a catalytic amount of DMF can be effective.
-
Intermediate Detected? If you see the N-acyl anthranilic acid but no benzoxazinone, the cyclization step failed. Ensure sufficient acetic anhydride was used and that the temperature was high enough (often reflux).[5] If you see the benzoxazinone but no final product, the issue is with the final amination.
-
Smear or Many Spots? This suggests decomposition. The quinazolinone ring itself is generally stable, but harsh conditions (e.g., strong acid/base at high temperatures) can cause degradation.[6]
-
The following decision tree can guide your troubleshooting process:
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I have a major side product that is difficult to separate. What is it and how do I prevent it?
Side product formation is often a result of incomplete reactions or alternative reaction pathways. Identifying the impurity is the first step to mitigating its formation.
Causality: The most common side product in the two-step synthesis is the unreacted N-acyl anthranilic acid intermediate from the first step, or the ring-opened amide from the incomplete recyclization in the second step. The latter occurs if the final dehydration to form the quinazolinone ring does not go to completion.
Troubleshooting Protocol:
-
Characterize the Impurity: Use LC-MS to get a molecular weight. An impurity with a mass corresponding to your final product +18 amu (the mass of water) is likely the ring-opened amide intermediate. An impurity corresponding to the N-acyl anthranilic acid indicates an incomplete first step that carried through.
-
Drive the Reaction to Completion:
-
To eliminate N-acyl anthranilic acid: Ensure the initial acylation goes to completion before adding the cyclizing agent. Monitor by TLC.
-
To eliminate the ring-opened intermediate: The final cyclization is a dehydration reaction. Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can significantly improve yields and purity. Alternatively, increasing the reaction temperature or adding a mild Lewis acid can promote cyclization.
-
Table 1: Common Side Products and Solutions
| Observed Impurity (by MS) | Probable Structure/Cause | Recommended Solution |
| [M+18] | Ring-opened amide intermediate (incomplete final cyclization) | Increase reaction temperature, use a Dean-Stark trap with toluene, or add a catalytic amount of a Lewis acid (e.g., ZnCl₂). |
| [M of N-acyl intermediate] | Unreacted intermediate from Step 1 | Ensure Step 1 (acylation/cyclization) goes to completion before adding the amine. Monitor by TLC. Purify the benzoxazinone intermediate before use. |
| [M of starting amine] | Unreacted amine from Step 2 | Use a slight excess (1.1-1.2 equiv.) of the amine. Ensure the benzoxazinone is fully dissolved and the reaction is adequately stirred. |
Q3: My product is proving very difficult to purify. What are the best practices?
Purification challenges often stem from poor solubility or the presence of closely related impurities.
Causality: Quinazolinones, particularly those with planar aromatic substituents, can have low solubility in common chromatography solvents and may aggregate. This can lead to streaking on TLC plates and poor separation on silica gel columns.
Troubleshooting Protocol:
-
Crystallization First: Before resorting to chromatography, always attempt to crystallize the crude product. A simple trituration with a solvent like diethyl ether or hexane can often remove non-polar impurities. Recrystallization from ethanol, ethyl acetate, or a mixture of solvents is highly effective for obtaining pure product.
-
Optimize Column Chromatography:
-
Solvent System: If your compound is streaking, add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent to suppress ionization of acidic or basic functional groups, respectively.
-
Adsorbent: For very polar compounds, consider using a different stationary phase like alumina or reverse-phase silica.
-
Method: If separation is still difficult, preparative thin-layer chromatography (PTLC) can sometimes provide better resolution for small-scale purifications.[7][8]
-
-
Chemical Modification: In difficult cases, if your molecule has a suitable functional handle (e.g., a phenol or amine), you can temporarily protect it to alter its chromatographic properties, purify the protected compound, and then deprotect it.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the pros and cons of starting from anthranilic acid vs. a pre-formed 2-aminobenzamide?
-
Anthranilic Acid:
-
Pros: Widely available with diverse substitution patterns, cost-effective, allows for easy introduction of the C2 substituent via an acyl chloride.
-
Cons: It's a multi-step process, and the intermediate benzoxazinone may require isolation and purification.[4]
-
-
2-Aminobenzamides:
-
Pros: Allows for a more direct, often one-pot, condensation with an aldehyde or other carbonyl source to form the quinazolinone ring. This can be more atom-economical.
-
Cons: Substituted 2-aminobenzamides can be more expensive or require synthesis themselves. Controlling side reactions during the condensation can be challenging.
-
Q: Are there greener methods for this synthesis?
Yes, significant progress has been made in developing more environmentally friendly protocols.
-
Microwave Irradiation: Using microwave reactors can dramatically reduce reaction times and often improves yields.[3][6]
-
Deep Eutectic Solvents (DES): Solvents like choline chloride:urea can act as both the solvent and a catalyst, are biodegradable, and can simplify workup.[4]
-
Catalysis: Modern methods often use catalytic amounts of metals like copper or palladium, which is an improvement over stoichiometric reagents.[2][9]
Q: How do I definitively confirm the structure and regiochemistry of my 2,3-disubstituted product?
A combination of spectroscopic methods is essential.
-
¹H NMR: Will confirm the presence of both the R² and R³ substituents. The chemical shifts of the protons on the quinazolinone core (typically in the 7.5-8.5 ppm range) confirm the formation of the heterocyclic system.
-
¹³C NMR: The carbonyl carbon (C4) typically appears around 160-165 ppm.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
2D NMR (HMBC/HSQC): For unambiguous assignment, especially with complex substituents, 2D NMR experiments can show correlations between protons and carbons, confirming connectivity. An HMBC correlation between the protons of the R³ substituent and the C2 and C4 carbons of the quinazolinone core is definitive proof of structure.
Section 4: Experimental Protocol Example
This protocol details a general and reliable method for the synthesis of a 2-alkyl-3-aryl-quinazolin-4(3H)-one.
Step 1: Synthesis of 2-propyl-4H-3,1-benzoxazin-4-one
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.0 equiv.) in a suitable solvent like chloroform or DMF.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add butyryl chloride (1.1 equiv.). Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the anthranilic acid is consumed.
-
Cyclization: Add acetic anhydride (3.0-5.0 equiv.) directly to the reaction mixture. Heat the mixture to reflux (typically 100-140 °C depending on the solvent) for 2-3 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water and stir vigorously. The benzoxazinone product will often precipitate. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.[7][8]
Step 2: Synthesis of 2-propyl-3-phenyl-quinazolin-4(3H)-one
Caption: Mechanism of amine condensation with a benzoxazinone intermediate.
-
Setup: In a round-bottom flask, suspend the 2-propyl-4H-3,1-benzoxazin-4-one (1.0 equiv.) from Step 1 in a solvent such as glacial acetic acid, ethanol, or toluene.
-
Addition: Add aniline (1.1 equiv.).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the disappearance of the benzoxazinone starting material by TLC.
-
Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acid, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[7]
References
-
Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. Available at: [Link]
-
Mao, F., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(39), 21989-22011. Available at: [Link]
-
Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ChemInform Abstract. (2012). Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. ResearchGate. Available at: [Link]
-
Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available at: [Link]
-
Al-Ostath, R., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]
-
Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]
-
Karczmarzyk, Z., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. ResearchGate. Available at: [Link]
-
Al-Ostath, R., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]
-
Rachakonda, S., et al. (2012). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Method Refinement for Silica Gel Chromatography Purification of Quinazolinones
Welcome to the technical support guide for the purification of quinazolinone derivatives using silica gel chromatography. Quinazolinones are a vital class of nitrogen-containing heterocyclic compounds, foundational to numerous areas of drug discovery and materials science.[1] However, their inherent basicity, conferred by the nitrogen atoms in their core structure, presents specific challenges during purification on standard silica gel.
This guide is structured to provide practical, in-depth solutions to common issues encountered in the lab. We will move from frequently asked questions for rapid problem-solving to comprehensive troubleshooting guides that delve into the root cause of purification challenges. Our focus is on explaining the chemical principles behind each recommendation, empowering you to make informed decisions and refine your separation methods effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding quinazolinone purification.
Q1: Why is my quinazolinone streaking or tailing badly on the silica column? A: This is the most frequent issue and is almost always due to the interaction between the basic nitrogen atoms in your quinazolinone and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3][4] This strong secondary interaction causes a portion of the analyte to be retained more strongly, resulting in a "tail." To mitigate this, you need to suppress this interaction, typically by adding a basic modifier to your mobile phase.
Q2: What is a good starting solvent system for my quinazolinone derivative? A: A combination of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether is a standard starting point for many organic compounds.[5] For quinazolinones, which can be moderately polar, begin with a TLC analysis using a solvent system of 30% EtOAc in Hexane and adjust the polarity from there. If your compound is highly polar, a system of methanol (MeOH) in dichloromethane (DCM) may be necessary.[5]
Q3: My compound is not moving off the baseline (Rf=0) even in 100% ethyl acetate. What should I do? A: This indicates your compound is too polar for the current solvent system. You need to drastically increase the eluent's polarity.[6] A good next step is to try a gradient of 1-10% methanol in dichloromethane. Be cautious, as using more than 10% methanol in your mobile phase can risk dissolving the silica gel.[5]
Q4: Can I use an amine like triethylamine (TEA) in my eluent? How much should I add? A: Yes, adding a small amount of a basic modifier like triethylamine is a highly effective way to improve the peak shape of basic compounds.[6] A typical concentration is 0.1-1% (v/v) TEA in your mobile phase. This works by neutralizing the acidic silanol sites on the silica, preventing them from interacting with your basic analyte.[6]
Q5: My compound seems to be decomposing on the column. How can I check this and what can I do? A: While quinazolinones are generally stable, highly acidic silica or prolonged exposure can sometimes cause degradation.[7][8] To test for this, perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot remains on the diagonal, it is stable. If new spots appear off the diagonal, degradation is occurring.[9] If stability is an issue, consider switching to a less acidic stationary phase like neutral alumina or using a reversed-phase C18 column.[6]
Part 2: In-Depth Troubleshooting Guides
This section explores common purification problems, their underlying causes, and systematic approaches to their resolution.
Issue 1: Poor Peak Shape (Tailing, Streaking)
Peak tailing is the most common hurdle in quinazolinone purification. It compromises resolution, leading to broader fractions and lower purity.
Causality: The core issue is the acid-base interaction between the Lewis basic nitrogen atoms of the quinazolinone and the Brønsted-Lowry acidic silanol groups (Si-OH) on the silica surface. This secondary binding mechanism slows the elution of a portion of the analyte molecules, creating an asymmetric peak.
Visualizing the Problem & Solution:
Caption: Systematic workflow for troubleshooting peak tailing issues.
Issue 2: Poor Separation of Compound from Impurities
Even with good peak shape, you may find your target compound co-elutes with a starting material or byproduct.
Causality: Poor separation (low resolution) occurs when the differential migration of two compounds on the stationary phase is insufficient. This is a function of the selectivity of the solvent system and the efficiency of the column packing.
Refinement Strategies:
-
Optimize Solvent Selectivity:
-
The ∆Rf Target: For flash chromatography, an ideal separation is achieved when the Rf of your target compound is around 0.2-0.3 on TLC, and the difference in Rf (∆Rf) between it and the nearest impurity is at least 0.2. [10] * Change Solvent Ratios: If two spots are close, slightly decreasing the polar component (e.g., from 20% EtOAc/Hexane to 15% EtOAc/Hexane) will increase retention and may improve separation.
-
Change Solvent Composition: If changing ratios doesn't work, switch one of the solvents. The interactions between solvents, silica, and your compounds are complex. Swapping ethyl acetate for a mixture of diethyl ether and acetone, or hexane for toluene, can drastically alter selectivity.
-
-
Improve Column Efficiency:
-
Proper Packing: Air bubbles or channels in the silica bed create alternative pathways for the solvent, leading to band broadening. Always pack your column as a uniform slurry to ensure a homogenous bed.
-
Flow Rate: An excessively fast flow rate does not allow for proper equilibration between the stationary and mobile phases, smearing the bands. [9]Conversely, a very slow flow rate can lead to band broadening due to diffusion. [9]Flash chromatography provides a good balance.
-
Data Summary: Solvent System Selection
| Solvent System (Non-polar:Polar) | Polarity Range | Typical Use Case for Quinazolinones |
| Hexanes : Ethyl Acetate | Low to Medium | The "gold standard." Excellent for resolving less polar to moderately polar quinazolinones. A good starting point is 3:1. [5] |
| Dichloromethane : Methanol | Medium to High | For highly polar quinazolinones that do not elute with EtOAc systems. Start with 1% MeOH and increase cautiously. [5] |
| Hexanes : Diethyl Ether | Low to Medium | Offers different selectivity than EtOAc. Can be useful if impurities are unresolved in EtOAc/Hexane. |
| Toluene : Ethyl Acetate | Low to Medium | Toluene's aromaticity can offer unique selectivity for aromatic-rich quinazolinones through π-π interactions. |
Issue 3: Compound Irreversibly Adsorbed (Stuck on Column)
This frustrating scenario occurs when the compound is loaded but never elutes, even after flushing with highly polar solvents.
Causality: This points to extremely strong, non-covalent interactions or, in rare cases, a chemical reaction with the silica surface. For quinazolinones, this is often an extreme case of the acid-base interaction, especially with poly-basic derivatives or highly activated structures.
Solutions:
-
Test for Stability: First, rule out on-column decomposition using the 2D TLC method described in the FAQ.
-
Use a "Sacrificial" Base: Add a basic modifier like triethylamine (1%) or a 1-2% solution of ammonia in methanol to your eluent. [6]This is often sufficient to disrupt the strong binding and elute the compound.
-
Switch the Stationary Phase: If modifiers fail, the acidity of silica is the problem.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. For quinazolinones, basic or neutral alumina is an excellent alternative that eliminates the acidic silanol problem.
-
Reversed-Phase (C18) Silica: In this mode, the stationary phase is non-polar (long alkyl chains) and the mobile phase is polar (e.g., water/acetonitrile). Elution order is reversed, with polar compounds eluting first. This is a powerful technique for very polar or basic compounds that are problematic on normal-phase silica. [6]
-
Part 3: Key Experimental Protocols
Adherence to proper technique is critical for reproducible results. Here are step-by-step protocols for core procedures.
Protocol 1: Slurry Packing a Silica Gel Column
This method minimizes the risk of air bubbles and channels, ensuring high column efficiency.
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 50:1 ratio of silica gel mass to crude sample mass.
-
Prepare the Slurry: In a beaker, measure the required volume of silica gel. Add your initial, least polar eluent (e.g., 10% EtOAc/Hexane) and stir gently with a glass rod until you have a homogenous, milk-like slurry with no dry clumps.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand. [11]4. Pour the Slurry: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to prevent spillage.
-
Pressurize and Settle: Gently tap the side of the column to dislodge any air bubbles. Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to accelerate packing and create a firm, flat bed. [11]Crucially, never let the solvent level drop below the top of the silica bed. [9]6. Add Protective Layer: Once the bed is settled and the solvent level is just above the silica, carefully add another thin layer (approx. 1 cm) of sand on top to prevent the silica bed from being disturbed during solvent addition. [9][11]7. Equilibrate: Run 2-3 column volumes of your starting eluent through the packed column before loading your sample.
Protocol 2: Dry Loading a Sample
Dry loading is the preferred method when your sample has poor solubility in the column eluent or when maximum resolution is required. [6][9]
-
Dissolve the Sample: Dissolve your crude quinazolinone mixture in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., DCM, acetone, or methanol).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude sample).
-
Mix and Evaporate: Pour the dissolved sample solution into the flask with the silica. Swirl to ensure the mixture is homogenous. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Load the Column: Drain the solvent from your packed column until it is level with the top sand layer. Carefully add the silica-adsorbed sample onto the sand, creating a new, thin layer.
-
Finalize: Gently add another thin layer of sand on top of the sample layer to protect it.
-
Elute: Carefully fill the column with your eluent and begin the separation.
References
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Al-Uqaili, J. K. N., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Available at: [Link]
-
YouTube. (2023). Silica gel column preparation and compound purification. Available at: [Link]
-
ResearchGate. (2025). Recent problems with silica gel chromatography. Available at: [Link]
-
LCGC. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available at: [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Available at: [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]
-
University of Washington Tacoma. (n.d.). 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
RSC Publishing. (2022). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Available at: [Link]
-
Sep-Tech. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
Sources
- 1. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistryviews.org [chemistryviews.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide: Synergistic vs. Additive Effects of Quinazolinones with Temozolomide in Glioblastoma Therapy
This guide provides a technical comparison of the combined therapeutic effects of quinazolinone derivatives with temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma multiforme (GBM). We will dissect the nuances between synergistic and additive interactions, explore the underlying molecular mechanisms, and present detailed experimental protocols for researchers in oncology and drug development. Our focus is on providing actionable insights and robust methodologies to evaluate and understand these combination strategies.
Introduction: The Challenge of Temozolomide Resistance in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just 12 to 15 months following standard treatment.[1] The cornerstone of GBM chemotherapy is temozolomide (TMZ), an oral alkylating agent that induces tumor cell death by methylating DNA, primarily at the O6 and N7 positions of guanine.[2] This damage, if unrepaired, leads to futile DNA mismatch repair cycles, resulting in double-strand breaks and apoptosis.[1][3]
However, the clinical efficacy of TMZ is severely hampered by both intrinsic and acquired resistance. A primary driver of this resistance is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the cytotoxic O6-methylguanine lesion, rendering the drug ineffective.[3] Other mechanisms include hyperactive base excision repair (BER) and altered survival signaling pathways.[3][4] This clinical reality necessitates the exploration of combination therapies designed to overcome these resistance pathways and enhance TMZ's therapeutic window.
Quinazolinones, a versatile class of heterocyclic compounds, have emerged as promising candidates for this role.[5] Their structural framework allows for diverse modifications, leading to derivatives that can inhibit key cellular targets involved in cancer progression and drug resistance.[5][6] This guide compares the effects of combining specific quinazolinone derivatives with TMZ, focusing on whether the interaction is merely additive (the sum of individual effects) or synergistic (a greater-than-additive effect), a crucial distinction for clinical translation.
Comparative Analysis: Quinazolinone Derivatives in Combination with TMZ
The interaction between two therapeutic agents can be synergistic, additive, or antagonistic. For a combination to be clinically compelling, synergy is the desired outcome, as it allows for lower, less toxic doses of each agent while achieving a potent anti-tumor effect. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Several quinazolinone-based compounds have shown significant promise in preclinical GBM models, particularly in overcoming TMZ resistance.
| Quinazolinone Derivative Class | Key Molecular Target(s) | Observed Effect with TMZ | Experimental Model | Key Findings & Rationale | Reference |
| 2-propionyl-3H-quinazoline-4-one | PARP-1 | Synergistic | MX-1 Xenograft Breast Cancer Cells | This scaffold acts as a potent PARP-1 inhibitor. By blocking PARP-mediated DNA repair, it prevents the resolution of single-strand breaks caused by TMZ, leading to the accumulation of lethal double-strand breaks. | [5] |
| Quinazoline-Urea Analogs | Translocator Protein 18 kDa (TSPO) | Potent Cytotoxicity in TMZ-Resistant Cells | Primary GBM Patient-Derived Cell Cultures | These compounds induce mitochondrial permeability transition pore (mPTP) opening, triggering apoptosis. Their efficacy in TMZ-resistant lines suggests they bypass traditional resistance mechanisms, making them ideal for combination therapy. | [7] |
| Novel Quinazolinone Analogs | Cyclin-Dependent Kinase 5 (CDK5) | Inhibits Proliferation | U87 Glioblastoma Cells | These allosteric inhibitors target CDK5, a kinase implicated in GBM cell proliferation.[8] Combining a cell cycle inhibitor with a DNA-damaging agent like TMZ can create a synergistic effect by preventing cells from repairing DNA damage before entering mitosis. | [6][8] |
Unraveling the Mechanisms of Synergy
The synergistic potential of quinazolinones with TMZ stems from their ability to attack the cancer cell's defense systems on multiple fronts. The most well-documented mechanisms involve the disruption of DNA repair and the inhibition of pro-survival signaling pathways.
Mechanism 1: Inhibition of DNA Damage Repair
TMZ's efficacy is entirely dependent on the persistence of the DNA lesions it creates. Cancer cells counter this with a robust DNA Damage Response (DDR) network, where enzymes like PARP-1 play a critical role.
Certain quinazolinone derivatives function as PARP inhibitors. When combined with TMZ, a two-hit mechanism ensues:
-
TMZ induces N7- and O6-methylguanine adducts. The repair of these lesions by the Base Excision Repair (BER) pathway creates transient single-strand breaks (SSBs).
-
The Quinazolinone-based PARP inhibitor traps PARP-1 at the site of these SSBs, preventing their repair.
-
During DNA replication, these unresolved SSBs are converted into highly cytotoxic double-strand breaks (DSBs), leading to cell death.
This synergistic interaction is particularly effective in overcoming resistance in tumors that rely heavily on the BER pathway.
Sources
- 1. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent and selective cytotoxic activity of new quinazoline-ureas against TMZ-resistant glioblastoma multiforme (GBM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
